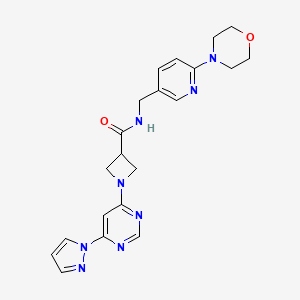
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-morpholinopyridin-3-yl)methyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-morpholinopyridin-3-yl)methyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N8O2 and its molecular weight is 420.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-morpholinopyridin-3-yl)methyl)azetidine-3-carboxamide is a novel small molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C19H22N8O2, with a molecular weight of approximately 394.4 g/mol. Its structure includes a pyrazole and pyrimidine moiety, which are known to confer various biological activities.
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. It has been observed to interact with specific protein targets that play critical roles in cancer cell growth and metabolism.
Key Mechanisms:
- Inhibition of mTOR Pathway : Similar compounds have shown the ability to inhibit the mTORC1 signaling pathway, leading to reduced cell proliferation and increased autophagy .
- Adenosine Receptor Modulation : The compound may influence adenosine receptor activity, which is crucial in various physiological processes including inflammation and cancer progression .
Antiproliferative Activity
Research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MIA PaCa-2 | < 0.5 | Strong antiproliferative effect |
| HeLa | 0.36 | Selective inhibition |
| A375 | 0.5 | Moderate inhibition |
These findings suggest that the compound could serve as a potential therapeutic agent in treating cancers such as pancreatic and cervical cancer.
Study 1: In Vivo Efficacy
In a recent study, the efficacy of the compound was tested in mouse models bearing human tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential for clinical application in oncology.
Study 2: Neurological Impact
Another study explored the effects of this compound on neurodegenerative diseases. Preliminary results showed promising neuroprotective effects, potentially through modulation of neuroinflammatory pathways .
Properties
IUPAC Name |
N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O2/c30-21(23-12-16-2-3-18(22-11-16)27-6-8-31-9-7-27)17-13-28(14-17)19-10-20(25-15-24-19)29-5-1-4-26-29/h1-5,10-11,15,17H,6-9,12-14H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWZQDNGHBDZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CNC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














